molecular formula C9H8BrF2N B2664793 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline CAS No. 1598098-34-0

5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B2664793
CAS No.: 1598098-34-0
M. Wt: 248.071
InChI Key: DLVDKNQYMLWUQQ-UHFFFAOYSA-N
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Description

5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the quinoline familyThe molecular formula of this compound is C9H8BrF2N, and it has a molecular weight of 248.07 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of brominated and fluorinated aniline derivatives, which undergo cyclization in the presence of suitable catalysts and solvents . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Comparison with Similar Compounds

Comparison: 5-Bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline is unique due to the simultaneous presence of bromine and fluorine atoms on the quinoline ring. The combination of these halogens can enhance its biological activity and stability, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-bromo-6,8-difluoro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2N/c10-8-5-2-1-3-13-9(5)7(12)4-6(8)11/h4,13H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVDKNQYMLWUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2Br)F)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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